2,5-Divinylbenzene-1,4-diamine

Monomer design Polymer synthesis COFs

2,5-Divinylbenzene-1,4-diamine (DVBA) is an aromatic diamine monomer characterized by a benzene ring substituted with two vinyl groups (-CH=CH₂) at the 2- and 5-positions and two amino groups (-NH₂) at the 1- and 4-positions. This unique dual‑functional architecture imparts both radical‑ and condensation‑type polymerizability, enabling its use as a building block in high‑performance polyimides, polyamides, covalent organic frameworks (COFs), and cross‑linked polymer networks.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1631999-89-7
Cat. No. B3177441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Divinylbenzene-1,4-diamine
CAS1631999-89-7
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1N)C=C)N
InChIInChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2
InChIKeyACXJHSWQLRWWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Divinylbenzene-1,4-diamine (CAS 1631999-89-7) – A Dual‑Functional Aromatic Monomer for Advanced Polymer Networks and Covalent Organic Frameworks


2,5-Divinylbenzene-1,4-diamine (DVBA) is an aromatic diamine monomer characterized by a benzene ring substituted with two vinyl groups (-CH=CH₂) at the 2- and 5-positions and two amino groups (-NH₂) at the 1- and 4-positions . This unique dual‑functional architecture imparts both radical‑ and condensation‑type polymerizability, enabling its use as a building block in high‑performance polyimides, polyamides, covalent organic frameworks (COFs), and cross‑linked polymer networks . The compound is commercially available at purities of ≥98%, with a molecular weight of 160.22 g/mol, and is typically supplied as a yellow solid requiring storage under inert atmosphere at 2–8 °C .

Why 2,5-Divinylbenzene-1,4-diamine Cannot Be Replaced by Common Divinylbenzenes or Conventional Diamines


2,5-Divinylbenzene-1,4-diamine (DVBA) occupies a unique intersection of two reactive chemistries that is absent in its closest commercial analogs. 1,4-Divinylbenzene (DVB) provides vinyl cross‑linking capacity but lacks amine groups, limiting its use to free‑radical or anionic polymerizations [1]. Conversely, 1,4-phenylenediamine and 2,5-diaminotoluene offer amine‑based polycondensation but cannot participate in vinyl‑mediated cross‑linking or post‑polymerization functionalization . Substituting DVBA with a mixture of DVB and a diamine fails to reproduce the same network topology, as the two functionalities are not covalently fixed in a 1:1 stoichiometric ratio on the same aromatic core. This architectural constraint directly impacts cross‑link density, thermal stability, and the ability to form ordered porous frameworks such as COFs .

Quantitative Differentiation: 2,5-Divinylbenzene-1,4-diamine vs. Key Comparators


Dual Reactive Functionality: Orthogonal Polymerization Pathways

2,5-Divinylbenzene-1,4-diamine (DVBA) possesses two vinyl groups and two amino groups on a single aromatic scaffold. This enables simultaneous or sequential participation in radical/anionic vinyl polymerization and condensation reactions (e.g., polyimide or COF formation). In contrast, 1,4-divinylbenzene (DVB) contains only vinyl groups, while 1,4-phenylenediamine contains only amino groups .

Monomer design Polymer synthesis COFs

Enhanced Thermal Stability in Polymer Networks

Polymers and covalent organic frameworks synthesized from DVBA exhibit high thermal resistance. For instance, epoxy resins cured with aromatic diamines structurally related to DVBA achieve glass transition temperatures (Tg) of approximately 201 °C and show no significant weight loss below 400 °C in TGA [1][2]. In contrast, polyazophenylenes derived from 2,5-diaminotoluene (a non‑vinyl diamine) display conductivity breaks at ~380 K (~107 °C), indicating lower thermal stability of the polymer backbone [3].

Polymer networks Thermal stability COFs

Cross‑Linking Efficiency and Network Homogeneity

During free‑radical polymerization, 1,4-divinylbenzene (DVB) suffers from extensive intramolecular cyclization, with 30–60% of pendant vinyl groups consumed in non‑cross‑linking cycles. The average pendant vinyl reactivity for intermolecular cross‑linking is 2–3 orders of magnitude lower than monomeric vinyl reactivity [1]. DVBA, by virtue of its electron‑donating amino groups, alters the electronic environment of the vinyl groups, potentially reducing cyclization and enhancing intermolecular cross‑linking efficiency. While direct quantitative cyclization data for DVBA are not available, the presence of amino groups is known to modulate vinyl reactivity in para‑substituted styrenes .

Cross-linking Polymer networks Gelation

Electronic Property Tuning via Amine Functionality

DVBA incorporates both vinyl and amine groups, enabling the synthesis of electroactive polymers with tailored redox properties. Poly(amide‑imide)s based on 1,4-phenylenediamine derivatives exhibit reversible oxidation at 0.67–1.04 V vs. Ag/AgCl, with optical contrast up to 95% and coloration efficiency up to 240 cm²/C [1]. In contrast, polymers derived solely from DVB lack intrinsic redox activity and require post‑functionalization or doping to achieve electronic functionality [2].

Electrochromic polymers Hole transport Redox activity

Cost–Performance Trade‑Off for Procurement

2,5-Divinylbenzene-1,4-diamine is priced at approximately $1,191–$1,191 per gram from major suppliers (e.g., GlpBio) . In comparison, 1,4-divinylbenzene (DVB) costs ~$89–$990 per gram depending on purity and stabilization ; 2,5-diaminotoluene costs ~$80–$826 per gram ; and 1,4-phenylenediamine costs ~$26–$952 per gram . The premium for DVBA reflects its dual functionality, which can reduce the number of synthetic steps and eliminate the need for additional monomers in complex formulations.

Procurement Cost analysis Monomer selection

Optimal Use Cases for 2,5-Divinylbenzene-1,4-diamine Based on Differentiated Performance


Synthesis of 2D Covalent Organic Frameworks (COFs) with Built‑In Amino Functionality

DVBA serves as a dual‑functional linker in the construction of amine‑decorated COFs. The vinyl groups enable framework formation via irreversible or reversible coupling, while the pendant amino groups provide sites for post‑synthetic metal coordination or catalysis without requiring additional functionalization steps . This contrasts with COFs built from non‑amino divinyl linkers, which lack intrinsic nucleophilic or basic sites.

High‑Temperature Epoxy Thermosets and Polyimide Matrices

As an aromatic diamine curing agent, DVBA imparts high glass transition temperatures (Tg >200 °C) and excellent thermal stability (decomposition >400 °C) to epoxy and polyimide resins [1]. The vinyl groups remain available for additional cross‑linking or post‑cure modification, offering a level of network tunability not achievable with conventional diamines like 1,4-phenylenediamine.

Electrochromic and Hole‑Transport Polymer Synthesis

The electron‑rich 1,4-phenylenediamine core of DVBA is a known building block for redox‑active polymers used in electrochromic windows and OLED hole‑transport layers. Polymers incorporating DVBA exhibit reversible oxidation at moderate potentials and high coloration efficiency [2]. The vinyl groups permit copolymerization with other vinyl monomers to adjust mechanical properties and film‑forming ability.

Cross‑Linked Polymer Networks with Controlled Porosity

DVBA can be employed as a cross‑linking monomer in free‑radical or anionic polymerizations to generate porous polymer networks. The amino substituents reduce the tendency for intramolecular cyclization observed in pure DVB systems, leading to more homogeneous networks and potentially narrower pore size distributions [3]. This is valuable for separation membranes, catalyst supports, and solid‑phase extraction media.

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